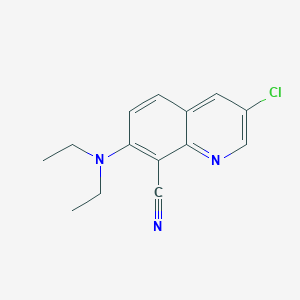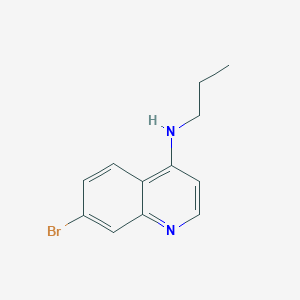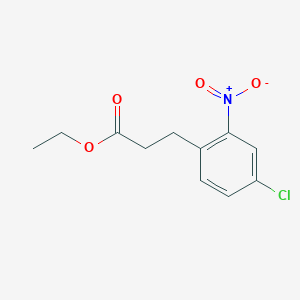
(2-((2,3-Dichlorophenyl)amino)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-((2,3-Dichlorophenyl)amino)phenyl)methanol is a chemical compound with the molecular formula C13H11Cl2NO and a molecular weight of 268.14 g/mol . It is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
The synthesis of (2-((2,3-Dichlorophenyl)amino)phenyl)methanol typically involves the reaction of 2,3-dichloroaniline with benzaldehyde under specific conditions . The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
(2-((2,3-Dichlorophenyl)amino)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
(2-((2,3-Dichlorophenyl)amino)phenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a reference standard in pharmaceutical research and quality control.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of (2-((2,3-Dichlorophenyl)amino)phenyl)methanol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, similar compounds are known to inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
(2-((2,3-Dichlorophenyl)amino)phenyl)methanol can be compared with other similar compounds, such as:
(2-((2,6-Dichlorophenyl)amino)phenyl)methanol: This compound has a similar structure but with chlorine atoms at different positions, leading to variations in its chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.
Properties
Molecular Formula |
C13H11Cl2NO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
[2-(2,3-dichloroanilino)phenyl]methanol |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-5-3-7-12(13(10)15)16-11-6-2-1-4-9(11)8-17/h1-7,16-17H,8H2 |
InChI Key |
BUNCFISLPHVTGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(2-Fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B11855097.png)
![3-(4-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11855099.png)



![7-(1H-Indol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B11855114.png)




